(3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a pyrrolidine ring substituted with a carboxylic acid group and a tolyl group, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid typically involves stereoselective reactions to ensure the correct configuration of the chiral centers. One common method is the chemoenzymatic synthesis, which uses enzymes to catalyze the formation of the desired stereoisomer . Another approach involves the use of chiral auxiliaries or catalysts to induce the formation of the (3S,4R) configuration during the synthesis .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that can be optimized for high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The tolyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
(3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for various bioactive compounds
Mechanism of Action
The mechanism of action of (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and interaction with cellular proteins .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-m-Tolylpyrrolidine-3-carboxylic acid: The enantiomer of the compound with opposite chiral centers.
Pyrrolopyrazine derivatives: Compounds with similar pyrrolidine rings but different substituents and biological activities.
Threonine: An amino acid with similar stereochemistry but different functional groups.
Uniqueness
(3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This configuration allows for selective interactions with molecular targets, making it valuable in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules .
Properties
IUPAC Name |
(3S,4R)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-3-2-4-9(5-8)10-6-13-7-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10-,11+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNDGSKOCKZZPN-WDEREUQCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CNCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H]2CNC[C@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376084 |
Source
|
Record name | (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049727-99-2 |
Source
|
Record name | (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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